molecular formula C15H20N6O B3002753 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049366-02-0

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B3002753
CAS No.: 1049366-02-0
M. Wt: 300.366
InChI Key: IVKHTZCVYXIWKH-UHFFFAOYSA-N
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Description

1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a tetrazole ring linked to a piperazine moiety via a methyl group, with an ethanone substituent. The p-tolyl group (para-methylphenyl) on the tetrazole ring contributes to its lipophilicity and electronic properties, which may influence biological activity and pharmacokinetics .

Properties

IUPAC Name

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKHTZCVYXIWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperazine ring and a tetrazole moiety, which are known for their diverse biological effects. This article reviews the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N6O, with a molecular weight of approximately 368.44 g/mol. The presence of the p-tolyl group and the tetrazole ring significantly influences its pharmacological properties.

PropertyValue
Molecular FormulaC19H24N6O
Molecular Weight368.44 g/mol
Structure FeaturesPiperazine, Tetrazole

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antitumor Activity:
Studies have shown that derivatives containing the tetrazole and piperazine frameworks can act as GABA receptor agonists and display potential antitumor properties. For instance, methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has been identified as a promising candidate in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines .

Inhibition of PARP1 Activity:
Compounds related to this structure have been tested for their ability to inhibit PARP1, an enzyme involved in DNA repair mechanisms. In vitro studies demonstrated that certain analogs inhibited PARP1 activity significantly at varying concentrations, suggesting potential applications in cancer therapy .

Antimicrobial Properties:
The presence of the piperazine ring is associated with antimicrobial activities against various pathogens. Research has indicated that similar compounds can destabilize microtubules, leading to effective antimicrobial action .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of piperazine derivatives, including those with tetrazole substitutions. The results showed that compounds exhibited IC50 values in low micromolar ranges against different cancer cell lines, indicating potent antitumor activity .

Case Study 2: PARP Inhibition

In another investigation focusing on the inhibition of PARP enzymes, compounds structurally related to this compound were assessed for their inhibitory effects. The results highlighted significant inhibition rates at concentrations as low as 0.01 µM, showcasing their potential for use in therapeutic strategies targeting DNA repair pathways .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as receptors or enzymes. For example:

  • GABA Receptor Interaction: Compounds with similar structures have been shown to act as agonists at GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects.
  • PARP Inhibition: By inhibiting PARP enzymes, these compounds may interfere with cancer cell survival mechanisms, making them suitable candidates for combination therapies in oncology.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine Linkage : The piperazine ring introduces conformational flexibility and basicity, facilitating interactions with biological targets.
  • Ethanone Group: The ketone functionality may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

Comparison with Structurally Similar Compounds

Piperazine vs. Piperidine Derivatives

A critical structural distinction lies in the nitrogen-containing heterocycle. For example:

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones (e.g., compounds 13a–g in –5) feature a piperazine ring, which allows for allylation (e.g., 2-(4-allylpiperazin-1-yl) derivatives) to modulate steric and electronic properties . Allyl-substituted derivatives exhibit enhanced antimicrobial activity compared to unmodified piperazines, likely due to increased lipophilicity .
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., compounds 22–28 in ) replace piperazine with piperidine, reducing the number of hydrogen-bond donors. This modification often decreases solubility but may improve membrane permeability .

Table 1 : Comparison of Piperazine and Piperidine Derivatives

Feature Piperazine Derivatives (e.g., 13a–g) Piperidine Derivatives (e.g., 22–28)
Nitrogen Atoms 2 1
Typical Substituents Allyl, aryl Aryl, alkyl
Bioactivity Antimicrobial, antifungal Limited data; lower solubility
Synthetic Route Allylation of piperazine Direct substitution with piperidine

Substituent Effects on the Tetrazole Ring

The aryl group on the tetrazole significantly impacts activity:

  • Electron-Withdrawing Groups (EWGs) : Derivatives with 4-fluorophenyl (e.g., CAS 1040650-98-3, ) or 4-trifluoromethylphenyl (e.g., 7f in ) substituents exhibit enhanced antimicrobial and antifungal activity due to increased electrophilicity and metabolic stability .
  • Electron-Donating Groups (EDGs) : The p-tolyl group in the target compound provides moderate lipophilicity but may reduce target affinity compared to EWGs. However, it balances solubility and membrane penetration .

Table 2 : Substituent Effects on Tetrazole Derivatives

Substituent Example Compound Key Properties
p-Tolyl (EDG) Target compound Moderate activity, balanced logP
4-Fluorophenyl (EWG) CAS 1040650-98-3 High antimicrobial activity
4-Ethoxyphenyl (EDG) CAS 1049379-22-7 Improved solubility

Linker Modifications

The ethanone linker can be replaced with sulfur-containing groups:

  • These derivatives show antiproliferative and antifungal activity, with melting points ranging from 123–167°C .
  • Sulfonyl Linkers : Sulfonyl-piperazine derivatives (e.g., 7e, 7f) exhibit higher thermal stability and improved pharmacokinetic profiles .

Metal Complexes and Azo Derivatives

Metal complexes of tetrazole-piperazine hybrids (e.g., APEHQ in ) demonstrate enhanced antifungal activity compared to ligands alone, likely due to increased coordination with biological targets .

Q & A

Q. What are the established synthetic routes for 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 2: Alkylation of the tetrazole nitrogen with a p-tolyl group using a Suzuki-Miyaura coupling or nucleophilic substitution, depending on precursor availability .
  • Step 3: Piperazine functionalization via reductive amination or alkylation. For example, coupling 1-(p-tolyl)-1H-tetrazol-5-yl)methyl chloride with piperazine in DMF at 80°C .
  • Step 4: Acetylation of the piperazine nitrogen using acetyl chloride in dichloromethane .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed for intermediates. Final compound purity (>95%) is confirmed via HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the tetrazole (δ 8.2–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and acetyl groups (δ 2.1 ppm) .
    • 13C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (positive mode) provides exact mass (e.g., [M+H]+ at m/z 369.1582) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX-2018 ) resolves bond lengths and angles, particularly for the tetrazole-piperazine linkage .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Dose-response curves (IC50) against target enzymes (e.g., kinases) using fluorescence-based substrates .
    • Negative controls include structurally analogous compounds lacking the tetrazole moiety .
  • Cell Viability Assays: MTT or ATP-lite assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
  • Data Validation: Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered intermediates?

Methodological Answer:

  • Optimization Strategies:
    • Use bulky base (e.g., DBU) to reduce steric hindrance during alkylation .
    • Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency for tetrazole-piperazine coupling .
    • Solvent screening: Switch from DMF to DMSO for improved solubility of intermediates .
  • Case Study: Substituting p-tolyl with electron-withdrawing groups (e.g., nitro) increased yield by 20% due to reduced steric clash .

Q. How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) impact pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights:
    • Sulfonyl Groups (e.g., 7n, 7o): Enhance metabolic stability but reduce solubility. Substitution at the para position improves target binding (e.g., 7n IC50 = 0.8 µM vs. 7q IC50 = 2.3 µM) .
    • Trifluoromethyl Groups (e.g., 7r): Increase lipophilicity (logP +0.5) and blood-brain barrier permeability .
  • Methodology:
    • Molecular Docking: AutoDock Vina predicts interactions with hydrophobic pockets (e.g., tetrazole with Tyr-342 in kinase X) .
    • Pharmacokinetic Profiling: Microsomal stability assays (human liver microsomes) quantify metabolic degradation rates .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Methodological Answer:

  • Common Issues:
    • Disorder in Piperazine Rings: Observed in 30% of cases due to conformational flexibility .
    • Twinned Crystals: Resolved via data collection at low temperature (100 K) and SHELXL refinement .
  • Mitigation Strategies:
    • Co-crystallization with stabilizing agents (e.g., PEG 4000) improves crystal quality .
    • High-resolution data (≤ 0.8 Å) from synchrotron sources reduces ambiguity in electron density maps .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Contradiction Example: A compound shows high solubility in DMSO but poor aqueous solubility.
  • Resolution Steps:
    • Solubility Screening: Use biorelevant media (FaSSIF/FeSSIF) instead of pure water .
    • Formulation Adjustments: Nanoemulsion or cyclodextrin encapsulation increases bioavailability .
    • Data Cross-Validation: Compare kinetic solubility (shake-flask) vs. thermodynamic solubility (HPLC) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Purity (HPLC)
Tetrazole-p-tolylNaN3, HCl, 80°C, 12h6592%
Piperazine-acetylAcCl, DCM, RT, 2h7895%

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget Enzyme IC50 (µM)LogPAqueous Solubility (mg/mL)
7n (Sulfonyl)0.83.20.12
7r (Trifluoromethyl)1.54.10.08

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